molecular formula C18H19BrN2O3 B2578287 5-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide CAS No. 941991-62-4

5-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Cat. No.: B2578287
CAS No.: 941991-62-4
M. Wt: 391.265
InChI Key: KPIIJAHOTDUONB-UHFFFAOYSA-N
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Description

5-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors

    Synthesis of Quinoline Derivative: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone under acidic conditions.

    Introduction of Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable diene and a dienophile.

    Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the quinoline moiety can yield tetrahydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural product analogs and novel materials.

    Material Science: The unique structural features of the compound make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and quinoline moieties could play a role in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities with the quinoline moiety.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furfural are structurally related to the furan ring in the compound.

    Quinoline Derivatives: Compounds such as quinine and chloroquine are well-known quinoline derivatives with significant biological activity.

Uniqueness

The uniqueness of 5-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide lies in its combination of a brominated furan ring with a quinoline derivative. This structural combination is relatively rare and could impart unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-bromo-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-11(2)10-21-14-5-4-13(9-12(14)3-8-17(21)22)20-18(23)15-6-7-16(19)24-15/h4-7,9,11H,3,8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIIJAHOTDUONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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